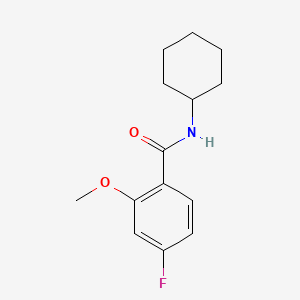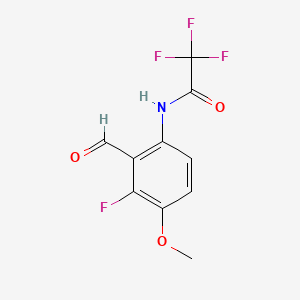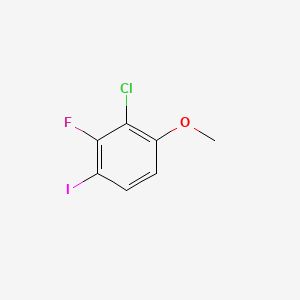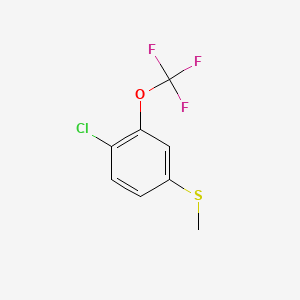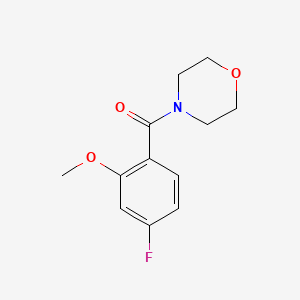
(4-Fluoro-2-methoxyphenyl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-methoxyphenyl)(morpholino)methanone (4F2MPM) is an organic compound with a molecular formula of C9H13NO2F. It is a colorless solid that is soluble in water and is used as a reagent in organic synthesis. 4F2MPM is a versatile compound that has a wide range of applications in research and development. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, optically active compounds, and polymers. It has also been used in the synthesis of a variety of organic compounds, such as dyes, catalysts, and antioxidants.
作用機序
The mechanism of action of (4-Fluoro-2-methoxyphenyl)(morpholino)methanone is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is able to form complexes with other molecules. This allows it to act as a catalyst in the synthesis of a variety of compounds. In addition, (4-Fluoro-2-methoxyphenyl)(morpholino)methanone is believed to be able to act as a proton donor, which can help to facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Fluoro-2-methoxyphenyl)(morpholino)methanone are not fully understood. However, it is believed that the compound may have an effect on the body’s metabolism, as well as its ability to synthesize certain compounds. In addition, (4-Fluoro-2-methoxyphenyl)(morpholino)methanone may also have an effect on the body’s immune system and its ability to fight off infections.
実験室実験の利点と制限
The advantages of using (4-Fluoro-2-methoxyphenyl)(morpholino)methanone in laboratory experiments include its low cost, its availability, and its versatility. It is a relatively inexpensive compound and is widely available. In addition, it is a versatile compound that can be used in a variety of laboratory experiments. The main limitation of using (4-Fluoro-2-methoxyphenyl)(morpholino)methanone in laboratory experiments is its potential toxicity. Although it is believed to be relatively non-toxic, it may still have some adverse effects on humans and animals.
将来の方向性
The potential future directions for the use of (4-Fluoro-2-methoxyphenyl)(morpholino)methanone include its use in the synthesis of a variety of compounds, such as pharmaceuticals, optically active compounds, and polymers. In addition, it may be used in the synthesis of dyes, catalysts, and antioxidants. Another potential future direction for (4-Fluoro-2-methoxyphenyl)(morpholino)methanone is its use in the development of new drugs and treatments. Finally, (4-Fluoro-2-methoxyphenyl)(morpholino)methanone may be used in the development of new materials, such as polymers, composites, and coatings.
合成法
(4-Fluoro-2-methoxyphenyl)(morpholino)methanone can be synthesized by a variety of methods, including the reaction of 2-methoxy-4-fluorophenyl morpholine with a carboxylic acid, such as acetic acid. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a base, such as sodium hydroxide. The reaction produces (4-Fluoro-2-methoxyphenyl)(morpholino)methanone as a colorless solid. The reaction can also be carried out in the presence of a base, such as potassium carbonate, and an acid, such as sulfuric acid.
科学的研究の応用
(4-Fluoro-2-methoxyphenyl)(morpholino)methanone has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of optically active compounds, such as chiral drugs, chiral catalysts, and chiral additives. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, (4-Fluoro-2-methoxyphenyl)(morpholino)methanone has been used in the synthesis of dyes, catalysts, and antioxidants.
特性
IUPAC Name |
(4-fluoro-2-methoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBUYDNZQIFKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-2-methoxyphenyl)(morpholino)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286848.png)
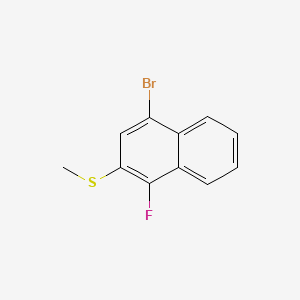
![3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286867.png)
![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)
![2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286880.png)

![2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286893.png)

